2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, nitro, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or amine substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines from nitro groups .
Scientific Research Applications
2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can bind to these targets, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-chloro-4-methylpyrimidine
- 4-chloro-2-methylphenyl isocyanate
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Uniqueness
What sets 2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it particularly valuable in applications where these properties are desired .
Properties
IUPAC Name |
2-chloro-4-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-7-2-4-8(5-3-7)6-15-11-9(18(19)20)10(14)16-12(13)17-11/h2-5H,6H2,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRVMDCRILDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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